Ammonium Ethyl Phosphorodithioate

Overview

Description

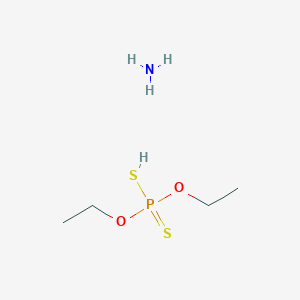

Ammonium Ethyl Phosphorodithioate, also known as ammonium diethyl dithiophosphate or ammonium O,O′-diethyl dithiophosphate, is a type of chemical entity . It is a subclass of salt and ester .

Synthesis Analysis

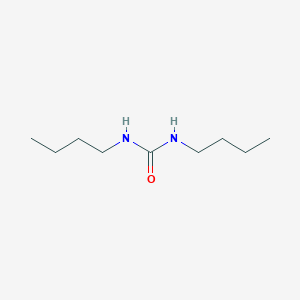

The reaction of various aromatic and aliphatic amides in the presence of ammonium phosphorodithioate as an efficient thionation reagent proceeded effectively to afford the corresponding thioamides in high yields . This method is easy, rapid, and high-yielding for the synthesis of thioamides from amides using an easily handled reagent .Molecular Structure Analysis

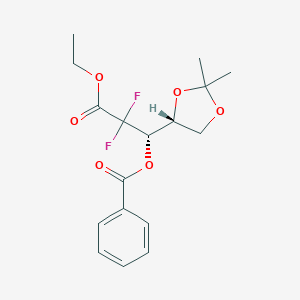

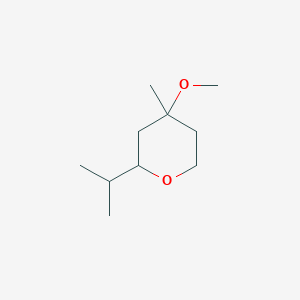

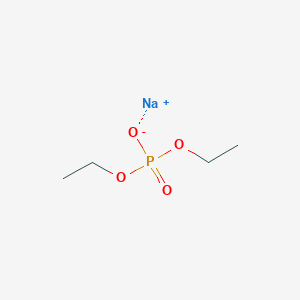

The molecular formula of Ammonium Ethyl Phosphorodithioate is C4H14NO2PS2 . Its molecular weight is 203.263 .Chemical Reactions Analysis

Ammonium Phosphorodithioate is used as an efficient thionation reagent in the reaction of various aromatic and aliphatic amides to produce corresponding thioamides .Physical And Chemical Properties Analysis

Ammonium Ethyl Phosphorodithioate has a density of 1.322±0.001 gram per cubic centimetre . It is solid at room temperature . The melting point is 165±1 degree Celsius .Scientific Research Applications

Synthesis of Phosphorothioates

Ammonium o,o-diethyldithiophosphate plays a crucial role in the synthesis of phosphorothioates . It provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . This method is simple, efficient, and general, and it has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .

Coordination Chemistry

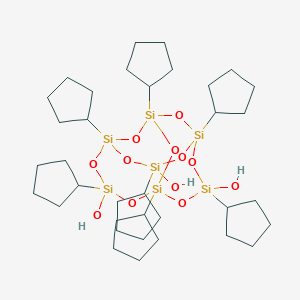

Ammonium o,o-diethyldithiophosphate is frequently used as a source of the (C2H5O)2PS2- ligand in coordination chemistry . It plays a significant role in the formation of various complex compounds .

Analytical Chemistry

In analytical chemistry, Ammonium o,o-diethyldithiophosphate is used for the determination of various ions . It helps in the accurate and precise measurement of ion concentrations in different samples .

Extraction of Arsenic

Ammonium o,o-diethyldithiophosphate can be used in the extraction of arsenic . It aids in the separation and concentration of arsenic from other elements, which is crucial in environmental and health-related studies .

Synthesis of Biologically Active Molecules

The compound is important in the synthesis of phosphate esters, which have found use in the preparation of biologically active molecules . These molecules have significant applications in medicinal chemistry .

Pesticides

Phosphorothioate derivatives, synthesized using Ammonium o,o-diethyldithiophosphate, are of interest as effective pesticides . They are used in agriculture to control a variety of pests .

Mechanism of Action

Target of Action

Ammonium O,O-Diethyldithiophosphate, also known as Ammonium Ethyl Phosphorodithioate or O,O-Diethyl Dithiophosphate Ammonium Salt, is primarily used as a source of the (C2H5O)2PS2− ligand in coordination chemistry . It interacts with various ions, making it useful in analytical chemistry for the determination of these ions .

Mode of Action

The compound forms complexes with various ions through its (C2H5O)2PS2− ligand . In the crystal structure of this compound, the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four tetrahedral diethyl dithiophosphate anions .

Result of Action

The molecular and cellular effects of Ammonium O,O-Diethyldithiophosphate’s action largely depend on the specific ions it complexes with. For instance, it has been used to complex cadmium (II) in an acid medium .

Future Directions

The reaction of various aromatic and aliphatic amides in the presence of ammonium phosphorodithioate as an efficient thionation reagent shows promise for future research and applications . This method is easy, rapid, and high-yielding for the synthesis of thioamides from amides using an easily handled reagent .

properties

IUPAC Name |

azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethyl dithiophosphate ammonium salt | |

CAS RN |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)